N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide
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Overview
Description
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide: is a synthetic organic compound characterized by its unique spirocyclic structure and oxalamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide typically involves the following steps:
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Formation of the Spirocyclic Intermediate
Starting Material: 1,4-dioxaspiro[4.5]decan-2-ylmethanol.
Reaction: The alcohol group is converted to a suitable leaving group (e.g., tosylate) and then reacted with an amine to form the spirocyclic amine intermediate.
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Oxalamide Formation
Starting Material: The spirocyclic amine intermediate and 4-ethoxyphenyl isocyanate.
Reaction: The amine reacts with the isocyanate to form the oxalamide linkage, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for scale-up, focusing on:
Reaction Efficiency: Maximizing yield and purity.
Cost-Effectiveness: Using cost-effective reagents and solvents.
Safety: Ensuring safe handling of reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially altering its functional groups.
Reduction: Reduction reactions can modify the oxalamide group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic ring or the spirocyclic moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield oxidized derivatives with altered functional groups.
Reduction: Could produce reduced forms of the oxalamide or other functional groups.
Substitution: Results in substituted derivatives with new functional groups attached.
Scientific Research Applications
N1-(1,4-dioxaspiro[4
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including as a potential drug candidate.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure and oxalamide group can contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide: Similar structure with a methoxy group instead of an ethoxy group.
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide: Contains a chlorine atom on the aromatic ring.
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide: Features a nitro group on the aromatic ring.
Uniqueness
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The spirocyclic structure also imparts specific steric and electronic properties that differentiate it from other compounds.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(4-ethoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-2-24-15-8-6-14(7-9-15)21-18(23)17(22)20-12-16-13-25-19(26-16)10-4-3-5-11-19/h6-9,16H,2-5,10-13H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWGOPQHXYPMSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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